molecular formula C16H12ClN3O3 B10802621 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B10802621
M. Wt: 329.74 g/mol
InChI Key: KMNWXXYLSFIISY-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and a phenoxyacetamide moiety at position 2. The oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, which confers rigidity and electronic stability. The phenoxyacetamide substituent introduces hydrogen-bonding capacity and steric bulk, which may influence solubility and target specificity.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNWXXYLSFIISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 4-chlorobenzohydrazide can react with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

    Acylation: The resulting oxadiazole intermediate is then acylated with phenoxyacetyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially yielding different reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The oxadiazole ring and the chlorophenyl group are key structural features that facilitate binding to these targets, leading to the modulation of their activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Core Heterocycle: Oxadiazole vs. Dihydro-Thiadiazole: The partially saturated thiadiazole in introduces conformational flexibility, which may alter binding kinetics compared to the fully aromatic oxadiazole.
  • Substituent Effects: Chlorophenyl vs. Fluorophenyl: The 4-chlorophenyl group in the target compound provides stronger electron-withdrawing effects than 4-fluorophenyl (), which could enhance interactions with electron-rich biological targets. Phenoxyacetamide vs.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) exhibit improved solubility in polar solvents, whereas sulfanyl and thiadiazole derivatives () are more lipophilic.
  • Hydrogen Bonding: The target compound’s phenoxyacetamide group provides two hydrogen-bond acceptors (oxygen) and one donor (N-H), similar to compound 6d (), but with greater steric bulk.

Research Findings and Data

Spectroscopic and Crystallographic Insights

  • Compound 6d (): IR and NMR data confirm the presence of oxadiazole (C=N stretch ~1600 cm⁻¹) and carboxamide (N-H stretch ~3300 cm⁻¹).
  • Thiadiazole Derivative (): Crystallographic data (a = 9.5061 Å, b = 11.2152 Å) reveal a tightly packed monoclinic lattice, suggesting high thermal stability.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the oxadiazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the 4-chlorophenyl group enhances its biological activity by influencing electronic properties and steric factors.

PropertyValue
Molecular FormulaC15H13ClN2O3
Molecular Weight304.73 g/mol
CAS Number4469-02-7
Solubility18.9 µg/mL at pH 7.4

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against Mycobacterium tuberculosis, suggesting that this compound may inhibit bacterial growth by interfering with vital metabolic processes essential for bacterial survival.
  • Anticancer Properties : The compound exhibits cytotoxic effects on various cancer cell lines. Preliminary studies indicate that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the oxadiazole ring and substituents significantly affect the biological potency of this compound:

  • Chlorophenyl Substitution : The presence of the 4-chloro group enhances lipophilicity and may improve binding affinity to target proteins.
  • Phenoxyacetamide Moiety : This functional group is essential for maintaining activity against specific targets such as viral replication processes and bacterial enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antiviral Activity : Research has shown that derivatives similar to this compound exhibit potent antiviral properties against human adenoviruses (HAdV). For instance, certain analogues demonstrated IC50 values in the low micromolar range while maintaining low cytotoxicity .
  • Enzyme Inhibition : A study focusing on enzyme inhibition reported that oxadiazole derivatives can inhibit α-amylase effectively, suggesting potential applications in diabetes management through carbohydrate metabolism regulation .

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